6-(Piperidin-4-yl)quinoline hydrochloride
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Overview
Description
6-(Piperidin-4-yl)quinoline hydrochloride is a compound that features a quinoline ring system substituted with a piperidine moiety at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
Mechanism of Action
Target of Action
6-(Piperidin-4-yl)quinoline hydrochloride is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic medicinal blocks for drug construction . .
Mode of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . The ether linkage between quinoline and piperidine is crucial to the inhibitory effect , suggesting that this compound may interact with its targets through this functional group.
Biochemical Pathways
Piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . This suggests that these compounds may affect a wide range of biochemical pathways.
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . For example, some piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Action Environment
The synthesis of piperidine derivatives is an important task of modern organic chemistry , suggesting that the synthesis conditions may influence the properties of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-yl)quinoline hydrochloride typically involves the formation of the quinoline ring followed by the introduction of the piperidine moiety. One common method is the Pfitzinger reaction, which involves the condensation of an isatin with an aldehyde in the presence of a base to form the quinoline core. The piperidine ring can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yl)quinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring yields quinoline N-oxide, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
6-(Piperidin-4-yl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Quinoline: The parent compound of the quinoline family, widely studied for its antimicrobial and antimalarial activities.
Evodiamine: Another piperidine-containing compound with significant anticancer properties.
Uniqueness
6-(Piperidin-4-yl)quinoline hydrochloride is unique due to its combined quinoline and piperidine structures, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.
Biological Activity
6-(Piperidin-4-yl)quinoline hydrochloride is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Structural Characteristics
The compound features a quinoline core substituted with a piperidine moiety, which is known to enhance biological activity through various mechanisms. The piperidine ring contributes to the lipophilicity and binding affinity of the molecule to biological targets.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Quinoline derivatives have been shown to possess antimicrobial properties, including activity against Mycobacterium tuberculosis and other pathogens .
- Antimalarial Activity : Compounds with similar structures have demonstrated significant antimalarial effects, particularly against Plasmodium falciparum. For instance, related quinoline-piperidine derivatives displayed nanomolar activities against both chloroquine-sensitive and resistant strains .
- Anticancer Potential : The compound's ability to inhibit specific enzymes linked to cancer progression has been explored. Quinoline derivatives are often studied for their potential as anticancer agents due to their ability to interfere with cellular pathways involved in tumor growth .
The mechanisms by which this compound exerts its biological effects can be attributed to several factors:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, some quinoline derivatives have been shown to inhibit enzymes like NDH-2 in Mycobacterium tuberculosis, which is crucial for bacterial survival .
- Receptor Modulation : The interaction with various receptors, including those involved in neurotransmission and inflammation, may also play a role in its pharmacological profile .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimalarial Studies : A series of functionalized quinoline analogues were synthesized and tested for their antimalarial activity. The introduction of a piperidine side chain was found to enhance the potency against P. falciparum strains, indicating that similar modifications could benefit this compound .
- Anticancer Activity : In vitro studies on quinoline derivatives have shown promising results in inhibiting cancer cell lines. For instance, compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer types without notable toxicity at therapeutic concentrations .
- Enzyme Inhibition Studies : Research has demonstrated that certain quinolines can inhibit specific metabolic enzymes essential for pathogen survival. This suggests that this compound may similarly affect such targets, offering a pathway for further drug development .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its analogues:
Properties
IUPAC Name |
6-piperidin-4-ylquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11;/h1-4,7,10-11,15H,5-6,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCZOXHYRMJNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)N=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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